3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine
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Overview
Description
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a trifluoromethoxy group at the 5-position, and an amine group at the 4-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to an amine or imine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce nitroso, nitro, amine, or imine derivatives .
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethoxy)pyridine
- 5-Fluoro-3-(trifluoromethoxy)pyridin-4-amine
- 3,5-Difluoro-4-(trifluoromethoxy)pyridine
Uniqueness
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. The combination of a fluorine atom, trifluoromethoxy group, and amine group imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C6H4F4N2O |
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Molecular Weight |
196.10 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)pyridin-4-amine |
InChI |
InChI=1S/C6H4F4N2O/c7-3-1-12-2-4(5(3)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
WWVWQMQJZHDKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)OC(F)(F)F |
Origin of Product |
United States |
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